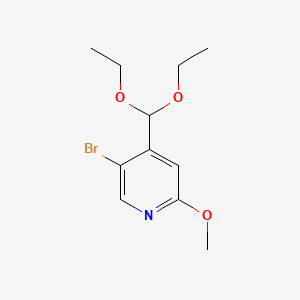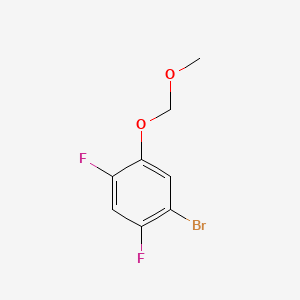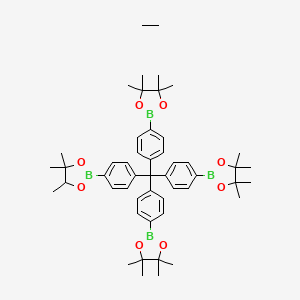
Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%” is an experimental chemical compound with the molecular formula C50H68B4O8. It’s a solid form and is usually used by researchers in the field of chemistry .
Molecular Structure Analysis
The SMILES string for this compound isOB(O)C1=CC=C(C(C2=CC=C(B(O)O)C=C2)(C3=CC=C(B(O)O)C=C3)C4=CC=C(B(O)O)C=C4)C=C1 . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 840.3 g/mol. Other physical and chemical properties like density, melting point, boiling point, and flash point are not available.科学的研究の応用
Luminescence Studies
Tetrakis(4-methoxyphenyl)methane, a compound similar in structure to Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, exhibits strong fluorescence and phosphorescence properties. This makes it a candidate for luminescence studies, where its crystallization-induced phosphorescence at room temperature could be of interest for material science research and potential applications in optoelectronics or sensing technologies (Guieu, Rocha, & Silva, 2013).
Hydrogen-Bonded Networks
Compounds derived from Tetra(4-hydroxy-borylphenyl)methane, such as tetrakis(3-hydroxyphenyl)silane and tetrakis(4-hydroxyphenyl)methane, have been used to construct hydrogen-bonded networks. These networks exhibit diverse structural features like helical chains and diamondoid networks, which could be exploited in the development of new materials with specific mechanical, optical, or chemical properties (Fournier, Maris, Simard, & Wuest, 2003).
Self-Assembly Processes
The synthesis of tetra(4-hydroxymethylphenyl)methane highlights the potential for self-assembly processes in creating complex molecular structures. This is particularly relevant for the development of supramolecular chemistry, where building blocks like Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester could be utilized to engineer novel molecular assemblies with specific functions (Li & Gibb, 2003).
C-Alkylation in Organic Synthesis
Research on the C-alkylation of methanetetraboronic and methanetriboronic esters, closely related to Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, has shown their utility in organic synthesis. These reactions provide a pathway for the formation of complex boronic esters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers (Matteson & Thomas, 1970).
Antioxidant Applications
Tetrakis[methylene(3,5-di-t-butyl-4-hydroxyhydrocinnamate)]methane, a derivative of Tetra(4-hydroxy-borylphenyl)methane, has been used as an antioxidant to protect polyphenylenesulfide coatings in geothermal environments. This application demonstrates the potential for derivatives of Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester in enhancing the durability and performance of industrial coatings in harsh conditions (Sugama, 2000).
Safety and Hazards
特性
IUPAC Name |
2-[4-[bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62B4O8.C2H6/c1-32-41(2,3)54-49(53-32)37-24-16-33(17-25-37)48(34-18-26-38(27-19-34)50-55-42(4,5)43(6,7)56-50,35-20-28-39(29-21-35)51-57-44(8,9)45(10,11)58-51)36-22-30-40(31-23-36)52-59-46(12,13)47(14,15)60-52;1-2/h16-32H,1-15H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDFQHHDHTJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C.CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68B4O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
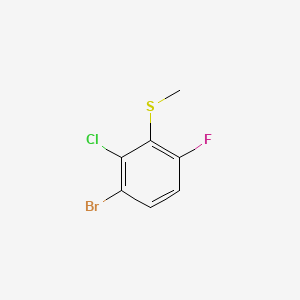
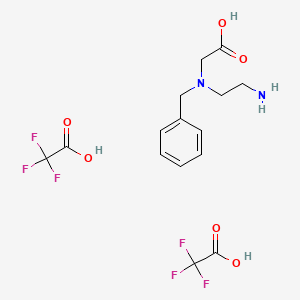
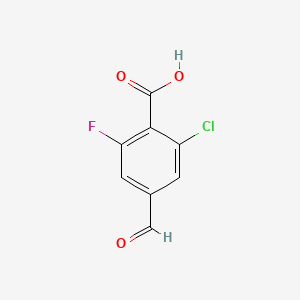


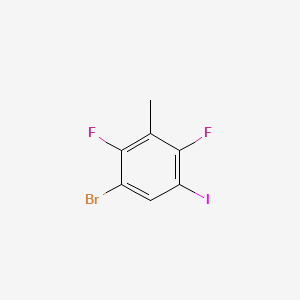

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)


